7-[(4-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-[(4-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core with a phenyl group and a chlorobenzyl sulfanyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a palladium catalyst.
Attachment of the Chlorobenzyl Sulfanyl Group: The final step involves the nucleophilic substitution of a chlorobenzyl sulfanyl group onto the pyrimidine core, typically using a chlorobenzyl chloride and a thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrimidine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development .
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent. Its ability to inhibit specific enzymes or pathways is of particular interest.
Industry
Industrially, the compound can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[(4-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-[(4-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern and the presence of both a phenyl and a chlorobenzyl sulfanyl group
Properties
Molecular Formula |
C19H13ClN4O2S |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-8-6-12(7-9-13)11-27-18-21-10-15-16(22-18)23-19(26)24(17(15)25)14-4-2-1-3-5-14/h1-10H,11H2,(H,21,22,23,26) |
InChI Key |
MVRUXJURAVISHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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